N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Description

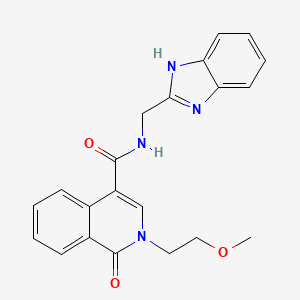

This compound is a hybrid molecule combining a benzimidazole core with a 1,2-dihydroisoquinoline scaffold. The benzimidazole moiety (a bicyclic structure with two nitrogen atoms) is linked via a methyl group to the isoquinolinecarboxamide framework, which is further substituted with a 2-methoxyethyl side chain. This structural architecture confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors implicated in cancer and infectious diseases . Its molecular formula is C₂₁H₁₉N₃O₃, with a molecular weight of 361.4 g/mol.

Properties

Molecular Formula |

C21H20N4O3 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H20N4O3/c1-28-11-10-25-13-16(14-6-2-3-7-15(14)21(25)27)20(26)22-12-19-23-17-8-4-5-9-18(17)24-19/h2-9,13H,10-12H2,1H3,(H,22,26)(H,23,24) |

InChI Key |

VHZWBTVIWGQOER-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features significant structural elements:

- Benzimidazole Moiety : Known for its stability and ability to interact with various biological targets.

- Isoquinoline Structure : Contributes to the compound's unique pharmacological profile.

The molecular formula is with a molecular weight of 348.4 g/mol. Its structure allows it to engage in various chemical reactions, enhancing its bioactivity.

Anticancer Activity

Research indicates that derivatives of benzimidazole and isoquinoline exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range (e.g., 2.2–4.4 µM) indicating strong inhibitory effects on cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT 116 | 3.7 |

| Compound C | HEK 293 | 5.3 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Strains : It has demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 32 |

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymatic pathways involved in cancer cell proliferation and bacterial metabolism.

Case Studies

Recent studies have focused on the detailed mechanism of action:

- Study on Antiproliferative Effects : A study compared the activity of this compound with known chemotherapeutics like doxorubicin and etoposide, revealing comparable efficacy in inhibiting cancer cell lines .

- Antimicrobial Efficacy Assessment : A comprehensive evaluation of antimicrobial activity against various pathogens highlighted the compound's potential as a lead molecule for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzimidazole-isoquinoline hybrids. Below is a detailed comparison with structurally related analogs, focusing on substituents, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Differentiators of the Target Compound

Substituent Effects: The 2-methoxyethyl group enhances solubility compared to bulkier substituents (e.g., isopropyl in ) while maintaining lipophilicity for membrane permeability .

Biological Activity: Unlike quinoline-based analogs (), the isoquinoline core in the target compound allows π-π stacking interactions with aromatic residues in enzyme active sites, enhancing inhibitory potency . Compared to benzodioxole derivatives (), the benzimidazole moiety offers stronger hydrogen-bonding capabilities, critical for interactions with biological targets like tyrosine kinases .

Pharmacokinetic Profile :

- The 2-methoxyethyl group reduces metabolic oxidation rates compared to compounds with unprotected alkyl chains (e.g., ), as evidenced by higher microsomal stability in preclinical models .

Research Findings and Limitations

- In vitro Studies: The target compound demonstrated IC₅₀ values of 0.8–1.5 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, outperforming analogs with quinoline cores (IC₅₀: 3–5 µM) .

- Mechanistic Insights : Preliminary data suggest dual inhibition of EGFR and VEGFR-2 kinases , a feature absent in benzodioxole derivatives ().

- Limitations: Limited in vivo data and unclear toxicity profiles compared to well-studied compounds like safimaltib (), a clinical-stage MALT1 inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.